1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid is a chemical compound notable for its unique structural features, combining an azetidine ring and a pyrazole ring with a trifluoroacetate group. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its ability to interact with biological targets and its unique structural properties. The compound's molecular formula is and its molecular weight is approximately .
The synthesis of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid typically involves several key steps:
The synthesis may utilize various reaction conditions, including temperature control and specific solvents, to optimize yields and purity. For instance, reactions often take place under inert atmospheres to prevent unwanted side reactions.
The molecular structure of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid can be described as follows:
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid can undergo various chemical reactions:
The specific conditions for these reactions, including temperature, solvent choice, and catalyst presence, significantly influence the reaction pathways and product yields.
The mechanism of action for 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid involves its interaction with biological targets such as enzymes or receptors. The structural characteristics allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. The precise pathways depend on the context of use, particularly in medicinal applications where it may influence metabolic or signaling pathways .
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
The chemical properties include reactivity profiles in oxidation and reduction processes, as well as stability under various conditions. Understanding these properties is essential for predicting behavior in synthetic applications and biological interactions .
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid has several significant applications:
Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry due to its unique physicochemical properties and bioisosteric potential. The ring strain inherent to the small azetidine structure (bond angles ~90° versus ideal 109.5°) confers significant reactivity and conformational restraint, enabling precise three-dimensional positioning of pharmacophores [2]. This constraint enhances target binding affinity and selectivity, as demonstrated in analogs of pharmacologically active molecules like GABA (γ-aminobutyric acid) and proline [2]. Azetidine-3-carboxylic acid derivatives serve as conformationally restricted β-proline analogs, critical for developing endomorphin tetrapeptides with improved metabolic stability [2].
The polarity and basicity (pKa ~11.3) of the azetidine nitrogen facilitate salt formation and water solubility, while its smaller steric footprint compared to pyrrolidine or piperidine reduces off-target interactions. These properties are exploited in cardiovascular agents (e.g., azelnidipine) and cytotoxic natural products [2] [3]. Recent synthetic advances, such as Pd-catalyzed cross-coupling of N-benzylazetidine-3-carboxylates with aryl halides, have expanded access to 3-arylazetidine-3-carboxylic acid derivatives—key intermediates for GABA receptor modulators [2].
Table 1: Comparative Analysis of Azetidine vs. Common Saturated N-Heterocycles in Drug Design
Parameter | Azetidine | Pyrrolidine | Piperidine |
---|---|---|---|
Ring Size (Atoms) | 4 | 5 | 6 |
Basicity (pKa) | ~11.3 | ~11.3 | ~10.8 |
Ring Strain (kcal/mol) | ~25.5 | ~5.5 | ~0.0 |
Conformational Flexibility | Low | Moderate | High |
Steric Footprint | Small | Medium | Large |
Pyrazole, a five-membered 1,2-diazole, is a versatile pharmacophore in oncology, inflammation, and infectious disease therapeutics. Its aromatic character, hydrogen-bonding capacity (donor/acceptor via N1-H and N2), and metabolic stability underpin its utility in drug design [4] [8]. Pyrazole-containing kinase inhibitors dominate anticancer therapeutics, with eight FDA-approved protein kinase inhibitors (PKIs) featuring unfused pyrazole cores, including pralsetinib (RET kinase inhibitor), avapritinib (KIT/PDGFRα inhibitor), and baricitinib (JAK inhibitor) [4] [8].
The pyrazole ring enables multiple substitution patterns (1,3-,1,4-,1,5-,3,4-,3,5-di- or 1,3,5-trisubstituted), allowing strategic decoration to optimize target engagement. For example, in tubulin polymerization inhibitors, 3,5-diarylpyrazole derivatives mimic the cis-stilbene framework of combretastatin A-4, disrupting microtubule dynamics in hepatocellular carcinoma (HCC) cells [5]. Pyrazole’s bioisosteric versatility permits replacements for carboxylic acids (e.g., 5-carboxy pyrazole in baricitinib) or amide bonds while maintaining potency against diverse targets like HIV capsid (lenacapavir) and calcitonin gene-related peptide receptors (zavegepant) [4] [8].
Table 2: Clinically Approved Pyrazole-Based Kinase Inhibitors (2020–2023)
Drug (Approval Year) | Primary Target | Therapeutic Indication | Pyrazole Substitution Pattern |
---|---|---|---|
Pralsetinib (2020) | RET kinase | NSCLC/Thyroid cancer | 3,5-Disubstituted (with fluorine) |
Avapritinib (2020) | KIT/PDGFRα | Systemic mastocytosis | 1,3,5-Trisubstituted |
Pirtobrutinib (2023) | Bruton’s tyrosine kinase (BTK) | Mantle cell lymphoma | 1,3,4,5-Tetrasubstituted |
Erdafitinib (2019) | FGFR | Urothelial carcinoma | 1,3,5-Trisubstituted |
Asciminib (2021) | BCR-ABL1 (allosteric) | Chronic myeloid leukemia | 1,3-Disubstituted |
Trifluoroacetic acid (TFA) is the counterion of choice for basic azetidine-pyrazole hybrids like 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid due to its strong acidity (pKa = 0.23), volatility, and capacity to enhance compound solubility and crystallinity. The azetidine nitrogen (pKa ~11.3) readily protonates with TFA, forming stable salts that improve handling and purification during synthesis [3] [9]. This is critical for intermediates such as methyl (N-Boc-azetidin-3-ylidene)acetate, where TFA salts facilitate deprotection and aza-Michael additions with NH-heterocycles under DBU catalysis [2].
TFA’s volatility allows removal via lyophilization or rotary evaporation, preventing contamination of final products—a key advantage over non-volatile alternatives like hydrochloric or sulfuric acid. In chromatographic purification (e.g., reverse-phase HPLC), TFA acts as an ion-pairing agent, sharpening peaks and reducing tailing for azetidine-containing compounds [9]. For biological screening, TFA salts offer superior aqueous solubility, crucial for in vitro assays evaluating kinase inhibition or tubulin polymerization (e.g., IC₅₀ determinations). However, residual TFA may affect bioassay results, necessitating controls [3] [9]. Microwave-assisted synthesis protocols further leverage TFA’s properties by enabling rapid, high-yield cyclizations (e.g., 68–86% yields in pyrazole-quinolinone hybrids) under acidic conditions [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1